molecular formula C13H13ClF3N5O B13967069 1-((4-Chloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazin-2-yl)amino)-2-methylpropan-2-ol

1-((4-Chloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazin-2-yl)amino)-2-methylpropan-2-ol

Cat. No.: B13967069
M. Wt: 347.72 g/mol
InChI Key: FCEKKEVMRRJYEA-UHFFFAOYSA-N
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Description

1-((4-Chloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazin-2-yl)amino)-2-methylpropan-2-ol is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with appropriate reagents to form the desired intermediate, which is then further reacted to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((4-Chloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazin-2-yl)amino)-2-methylpropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 1-((4-Chloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazin-2-yl)amino)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and activity. For example, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-Chloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazin-2-yl)amino)-2-methylpropan-2-ol is unique due to its combination of a trifluoromethyl group, pyridine ring, and triazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13ClF3N5O

Molecular Weight

347.72 g/mol

IUPAC Name

1-[[4-chloro-6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazin-2-yl]amino]-2-methylpropan-2-ol

InChI

InChI=1S/C13H13ClF3N5O/c1-12(2,23)6-18-11-21-9(20-10(14)22-11)7-4-3-5-8(19-7)13(15,16)17/h3-5,23H,6H2,1-2H3,(H,18,20,21,22)

InChI Key

FCEKKEVMRRJYEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)Cl)O

Origin of Product

United States

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